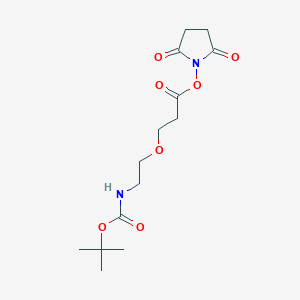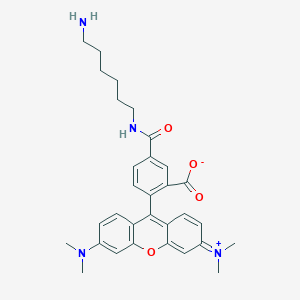
t-Boc-N-amido-PEG1-NHS ester
Vue d'ensemble
Description
T-Boc-N-amido-PEG1-NHS ester is a PEG linker containing NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG1-NHS ester involves the use of NHS ester and Boc-protected amine moieties . The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG1-NHS ester is C14H22N2O7 . The molecular weight is 330.34 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate .Chemical Reactions Analysis
The Boc group in t-Boc-N-amido-PEG1-NHS ester can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
The molecular weight of t-Boc-N-amido-PEG1-NHS ester is 330.34 g/mol . . It is soluble in DMSO . The appearance is pale yellow or colorless oily matter .Applications De Recherche Scientifique
Bioconjugation
The NHS ester group of t-Boc-N-amido-PEG1-NHS ester can react with primary amines (NH2) on macromolecules very readily at pH 7-9 to form a stable, irreversible amide bond . This makes it widely used in bioconjugation with antibodies (ADC), proteins, peptides, and other molecules .
Solubility Enhancement
The hydrophilic PEG spacer in the compound increases solubility in aqueous media . This property is beneficial in various research applications where solubility can be a limiting factor.
Synthesis of Antibody-Drug Conjugates (ADCs)
The compound can be synthetically incorporated into antibody-drug conjugates for targeted protein degradation . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Proteolysis-Targeting Chimeras (PROTACs)
t-Boc-N-amido-PEG1-NHS ester can also be used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a new class of drugs that work by tagging disease-causing proteins for destruction by the cell’s own machinery.
Nucleophilic Substitution Reactions
The compound can be used in nucleophilic substitution reactions . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Mécanisme D'action
Target of Action
The primary targets of t-Boc-N-amido-PEG1-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
t-Boc-N-amido-PEG1-NHS ester contains NHS ester and Boc-protected amine moieties. The Boc group can be deprotected under mildly acidic conditions to form a free amine . The NHS ester can then be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
The biochemical pathways affected by t-Boc-N-amido-PEG1-NHS ester are those involving proteins, amine-modified oligonucleotides, and other amine-containing molecules. By labeling these molecules, t-Boc-N-amido-PEG1-NHS ester can influence their function and interactions .
Pharmacokinetics
The pharmacokinetics of t-Boc-N-amido-PEG1-NHS ester are influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The result of t-Boc-N-amido-PEG1-NHS ester’s action is the labeling of primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules . This can influence the function and interactions of these molecules, leading to molecular and cellular effects.
Action Environment
The action of t-Boc-N-amido-PEG1-NHS ester can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions to form a free amine . Additionally, the hydrophilic PEG spacer can increase the compound’s solubility in aqueous media, potentially influencing its action, efficacy, and stability .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O7/c1-14(2,3)22-13(20)15-7-9-21-8-6-12(19)23-16-10(17)4-5-11(16)18/h4-9H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOAQDFUHQKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)






